molecular formula C9H15N3O2S2 B12937212 Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate CAS No. 99063-90-8

Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B12937212
CAS No.: 99063-90-8
M. Wt: 261.4 g/mol
InChI Key: CCDGMEYYXXAWGD-UHFFFAOYSA-N
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Description

Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of hexyl isocyanate with 2-amino-5-mercapto-1,3,4-thiadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with biological molecules. The thiadiazole ring can form strong interactions with metal ions, proteins, and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes. The carbamate moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific combination of a thiadiazole ring and a carbamate moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

99063-90-8

Molecular Formula

C9H15N3O2S2

Molecular Weight

261.4 g/mol

IUPAC Name

hexyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate

InChI

InChI=1S/C9H15N3O2S2/c1-2-3-4-5-6-14-8(13)10-7-11-12-9(15)16-7/h2-6H2,1H3,(H,12,15)(H,10,11,13)

InChI Key

CCDGMEYYXXAWGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC1=NNC(=S)S1

Origin of Product

United States

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